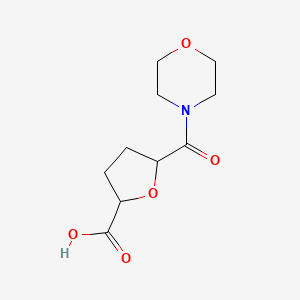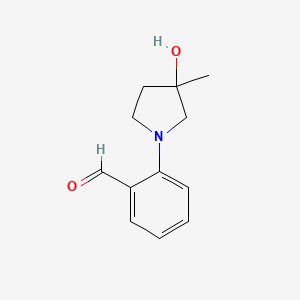
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is an organosulfur compound with a unique cyclopropane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with ethoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Triethylamine, pyridine, or other bases are commonly used to facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.
Oxidation: Production of sulfonic acids or sulfonates.
Reduction: Generation of sulfinates or sulfides.
科学的研究の応用
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Industry: Employed in the manufacture of various chemical products, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Another organosilicon compound with similar reactivity.
2-(Chloromethoxy)ethyltrimethylsilane: Used for similar protective group chemistry.
2-(Methoxymethyl)ethyl chloride: Shares similar functional groups and reactivity.
Uniqueness
2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are desired, such as in the synthesis of sterically hindered molecules or in reactions requiring high reactivity.
特性
分子式 |
C7H13ClO3S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC名 |
2-(ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-3-11-5-7(2)4-6(7)12(8,9)10/h6H,3-5H2,1-2H3 |
InChIキー |
DOAVYDUYTXSUFH-UHFFFAOYSA-N |
正規SMILES |
CCOCC1(CC1S(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


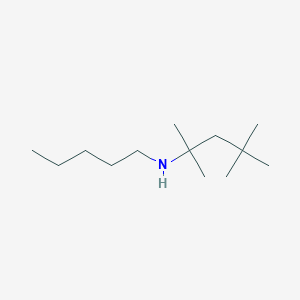

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
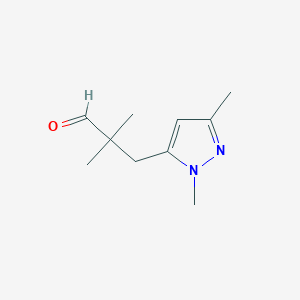
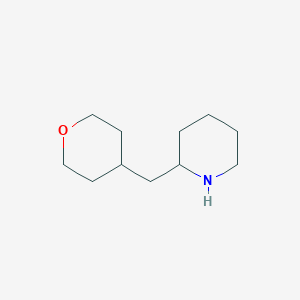
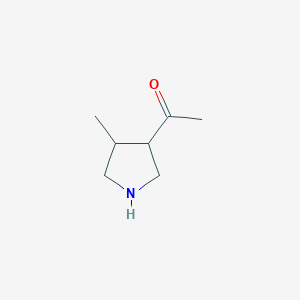
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
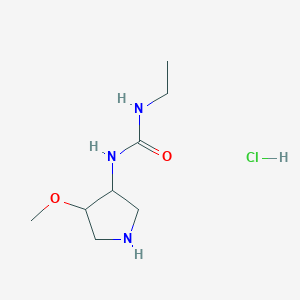
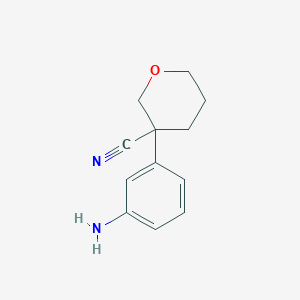
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
